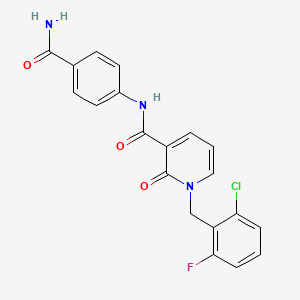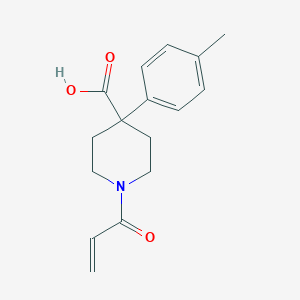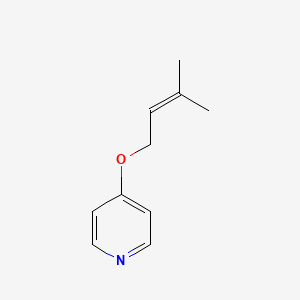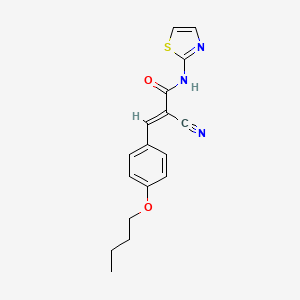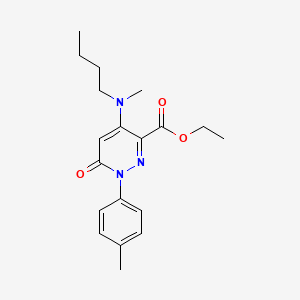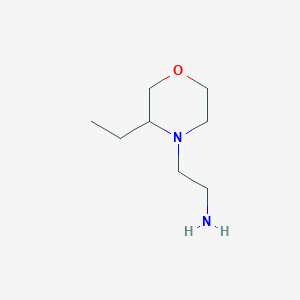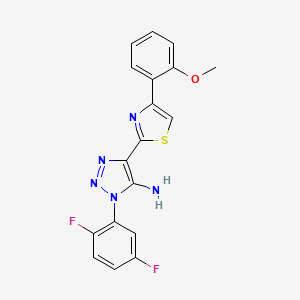
2-(3-甲氧基苄基)琥珀酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxybenzyl)succinic acid is a dicarboxylic acid and a member of benzenes . It is functionally related to succinic acid . The molecular formula of this compound is C12H14O5 . Its average mass is 238.237 Da .
Synthesis Analysis
The synthesis of 2-(3-Methoxybenzyl)succinic acid involves the optical resolution of 2-(3-methoxybenzyl)succinic acid as the salt of (1R,2S)-2-(benzylamino)cyclohexylmethanol . This compound is then converted to the optically active (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid by the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation .
Molecular Structure Analysis
The molecular structure of 2-(3-Methoxybenzyl)succinic acid consists of a succinic acid carrying a 3-methoxybenzyl group at position 2 . The molecular weight of this compound is 238.24 .
科学研究应用
琥珀酸生产的生物反应器
琥珀酸 (SA) 被认为是一种重要的生物基砌块化学品,具有众多潜在应用。利用可再生碳水化合物原料进行 SA 生产的发酵工艺正变得越来越重要,因为它们有可能替代石油基生产。这种转变不仅对现有市场有利,而且对更大规模的市场也有利。生物反应器的设计和操作在这个过程中至关重要。在过去二十年中,已经探索了各种发酵策略,包括使用固定化生物催化剂、集成发酵和分离系统以及不同的操作模式(分批、补料分批和连续)。通过改进生物反应器设计和性能来提高发酵阶段的效率仍然是经济可行的琥珀酸盐生产工艺的挑战 (Ferone 等,2019)。
琥珀酸的生物基生产
由于化石基原料的负面影响和枯竭,利用替代可再生资源作为生产有价值的工业化学品的原料正变得越来越流行。琥珀酸作为一种平台化学品,可用于生产己二酸、1,4-丁二醇和马来酸酐等大宗工业化学品。无害的生物发酵工艺可以生产琥珀酸,然后将其转化为这些化学品。这种生物基方法使用 CO2 作为补充,并取代化石基原料,被认为是环保的。虽然通常使用纯糖或源自作物残渣或木质纤维素材料的糖来生产琥珀酸,但利用农业废弃芳香族化合物进行此目的仍然处于研究和开发阶段,尚未得到广泛实施 (Sharma 等,2020)。
琥珀酸生产的膜集成绿色方法
在传统发酵罐中集成高度选择性的定制膜以进行琥珀酸的下游分离、纯化和浓缩是一种新颖的方法。这种基于膜的可持续且经济的生产方式解决了生化工业中工艺强化需求。过去二十年的全面文献调查导致了这种新颖的方法,表明从传统的污染和能源密集型工艺转向清洁和绿色工艺。提出了用于制造琥珀酸的多级膜基系统,并期待可持续的商业前景 (Kumar 等,2020)。
属性
IUPAC Name |
2-[(3-methoxyphenyl)methyl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-4-2-3-8(6-10)5-9(12(15)16)7-11(13)14/h2-4,6,9H,5,7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZYGPLENOEZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658850.png)
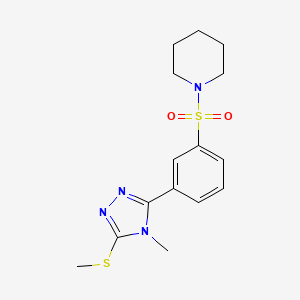

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2658853.png)
